molecular formula C8H12N2O2 B097573 2-Tert-butyl-4,6-dihydroxypyrimidine CAS No. 18378-79-5

2-Tert-butyl-4,6-dihydroxypyrimidine

Cat. No. B097573
CAS RN: 18378-79-5
M. Wt: 168.19 g/mol
InChI Key: HRVWBFSYFICPAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-Tert-butyl-4,6-dihydroxypyrimidine is a pyrimidine derivative that is substituted with tert-butyl groups and hydroxyl groups. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The tert-butyl group is a bulky alkyl substituent that can influence the physical and chemical properties of the molecule, as well as its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, 2,4-Di-tert-butyl-5,6-dialkylpyrimidines can be obtained from dialkyl ketones and pivalonitrile in the presence of triflic anhydride, as described in one of the studies . This method showcases the potential for synthesizing substituted pyrimidines, which could be adapted for the synthesis of 2-Tert-butyl-4,6-dihydroxypyrimidine. Additionally, the synthesis of related compounds, such as 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, involves starting materials like tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur . These methods provide insights into the synthetic routes that could be employed for the target compound.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring with nitrogen atoms. The substitution of tert-butyl groups can lead to steric hindrance, affecting the molecule's conformation and packing in the solid state. For example, in the case of 4'-tert-butyl-2,2':6',2''-terpyridine, the bulky tert-butyl substituents prevent typical face-to-face π-interactions and instead promote CH···N hydrogen bonds and weak CH···π contacts . Similarly, the molecular structure of 2-Tert-butyl-4,6-dihydroxypyrimidine would be influenced by the tert-butyl groups, potentially affecting its reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can vary depending on the substituents. The presence of tert-butyl groups can make the molecule less nucleophilic due to steric hindrance. For example, 2,4-Di-tert-butyl-5,6-dialkylpyrimidines have been shown to act as non-nucleophilic bases . The electrochemical oxidation of related compounds, such as 2,4,6-tri-tert-butylphenol, leads to various products depending on the solvent and conditions, indicating that the oxidation behavior of 2-Tert-butyl-4,6-dihydroxypyrimidine could also be complex and solvent-dependent .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The introduction of tert-butyl groups can increase the molecule's solubility in organic solvents due to increased steric bulk, which can also affect the boiling and melting points. The presence of hydroxyl groups can lead to the formation of hydrogen bonds, impacting the compound's solubility in water and its boiling point. The electronic properties, such as the ease of oxidation, are also affected by the substituents, as seen in the electrochemical studies of related compounds .

Scientific Research Applications

Ligand Development for Histamine H4 Receptor

A series of 2-aminopyrimidines, including compounds related to 2-tert-butyl-4,6-dihydroxypyrimidine, were synthesized as ligands for the histamine H4 receptor. These compounds were optimized for potency, leading to the development of potent H4 receptor antagonists with potential applications in anti-inflammatory and antinociceptive therapies (Altenbach et al., 2008).

Synthesis of Ruthenium Complexes

2-Tert-butyl-4,6-dihydroxypyrimidine derivatives have been utilized in the efficient synthesis of ruthenium complexes. These complexes were characterized by their spectral, photochemical, and electrochemical properties, demonstrating their potential in various chemical applications (Rau et al., 2004).

Application in Glycosylation Reactions

2,4,6-Tri-tert-butylpyrimidine (TTBP), a compound closely related to 2-tert-butyl-4,6-dihydroxypyrimidine, has been identified as an efficient and cost-effective alternative for use in glycosylation reactions. Its steric hindrance properties make it a suitable replacement for 2,6-di-tert-butylpyridine in these chemical processes (Crich et al., 2001).

Synthesis of Enantiopure Derivatives

Tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, related to 2-tert-butyl-4,6-dihydroxypyrimidine, have been synthesized and used to create enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives. These compounds are valuable in the synthesis of various biologically active molecules (Marin et al., 2004).

Safety And Hazards

2-Tert-butyl-4,6-dihydroxypyrimidine is used for research and development purposes only and is not intended for medicinal, household, or other uses .

properties

IUPAC Name

2-tert-butyl-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)7-9-5(11)4-6(12)10-7/h4H,1-3H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVWBFSYFICPAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355788
Record name 2-TERT-BUTYL-4,6-DIHYDROXYPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-4,6-dihydroxypyrimidine

CAS RN

18378-79-5
Record name 2-TERT-BUTYL-4,6-DIHYDROXYPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GK Helmkamp, NS Kondo - Biochimica et Biophysica Acta (BBA)-Nucleic …, 1968 - Elsevier
The association behavior of various alkyl-substituted purines in aqueous solution was investigated by nuclear magnetic resonance and vapor pressure osmometry. The data suggested …
Number of citations: 58 www.sciencedirect.com

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